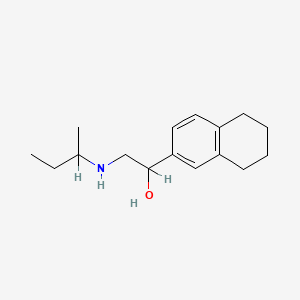

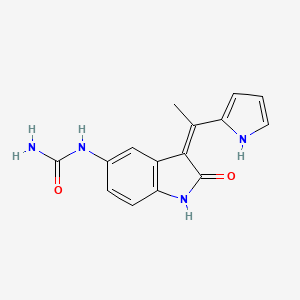

Urea, (2,3-dihydro-2-oxo-3-(1-(1H-pyrrol-2-yl)ethylidene)-1H-indol-5-yl)-

Overview

Description

Urea, (2,3-dihydro-2-oxo-3-(1-(1H-pyrrol-2-yl)ethylidene)-1H-indol-5-yl)-, is a nitrogenous compound found in the human body and is a major component of urine. It is also used in a variety of industrial, medical, and agricultural applications. Urea is a simple and inexpensive compound that can be synthesized from ammonia and carbon dioxide. It is a colorless and odorless solid that is soluble in water and alcohols. In humans, urea is formed in the liver through the metabolism of proteins and amino acids. It is then transported to the kidneys, where it is excreted in the urine.

Scientific Research Applications

Molecular Rearrangements and Derivative Synthesis

- Molecular Rearrangement : A study found that certain ureas undergo molecular rearrangement to produce new indole and imidazolinone derivatives. This process involves reactions in boiling acetic acid and the use of hydrochloric acid (Klásek, Lyčka, & Holčapek, 2007).

- Synthesis of Pyrimidoindoles and Quinoline Derivatives : Another study reported the synthesis of pyrimido[4,5-b]indoles and diethyl 4-hydroxyquinoline dicarboxylate from ethyl 3-(2-ethoxy-2-oxoethyl)-1H-indole-2-carboxylate. This process involves intramolecular cyclizations (Kaptı, Dengiz, & Balcı, 2016).

Antioxidant and Antibacterial Applications

- Antioxidant Activity : A synthesis method involving urea, benzaldehyde, and ethyl acetoacetate was used to create compounds with significant antioxidant activity. This involved various chemical reactions and the formation of Schiff bases (George, Sabitha, Kumar, & Ravi, 2010).

- Antimicrobial Activity : N-(Substituted)-N'-(2,3-dihydro-2-oxido-5-benzoyl-1H-1,3,2-benzodiazaphosphol-2-yl) ureas exhibited higher antibacterial activity compared to antifungal activity. These compounds were effective against bacteria like E. coli and S. aureus (Reddy, Reddy, & Raju, 2003).

Mechanism of Action

Target of Action

BX517, also known as “Urea, (2,3-dihydro-2-oxo-3-(1-(1H-pyrrol-2-yl)ethylidene)-1H-indol-5-yl)-” or “BX-517” or “SYV8VN8W5K”, is a potent and selective inhibitor of PDK1 (3-phosphoinositide-dependent protein kinase 1) . PDK1 is a serine/threonine kinase that plays a key role in the activation of a series of protein kinases in the AGC kinase superfamily, which is involved in cancer development and the activation of Akt/S6 kinase and protein kinase C .

Mode of Action

BX517 inhibits PDK1 by binding to the ATP-binding pocket of the protein . It blocks the activation of Akt in tumor cells with an IC50 of 0.1-1.0 μM . BX517 also blocks AKT2 activation in cells with submicromolar potency .

Biochemical Pathways

The primary biochemical pathway affected by BX517 is the PDK1-LATS1/2-YAP pathway . Exposure of cells to sphingosine-1-phosphate (S1P) increases the expression of PDK1, decreases the expression of large tumor suppressor 1/2 (LATS1/2), and induces phosphorylation of Yes-associated protein (p-YAP) . This pathway regulates cell senescence and does so through a YAP-mediated feedback loop .

Pharmacokinetics

It is soluble in dmso , which suggests that it may be administered in a suitable solvent for research purposes.

Result of Action

BX517 promotes cell senescence and sensitizes cells to chemotherapy . It inhibits the proliferation and migration of cells . After silencing LATS1/2 in S1PR1-deficient cells, senescence is suppressed and S1PR1 expression is increased concomitantly with YAP expression .

Action Environment

The action of BX517 can be influenced by environmental factors such as the presence of other molecules. For example, exposure of cells to S1P can modulate the effect of BX517 on the PDK1-LATS1/2-YAP pathway . .

properties

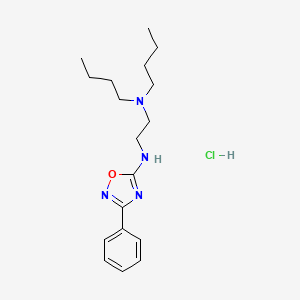

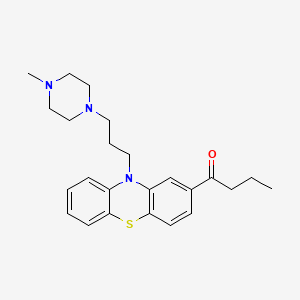

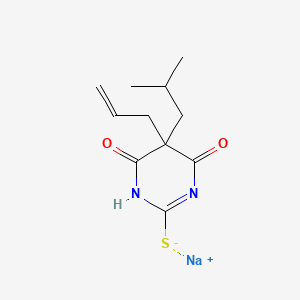

IUPAC Name |

[(3Z)-2-oxo-3-[1-(1H-pyrrol-2-yl)ethylidene]-1H-indol-5-yl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4O2/c1-8(11-3-2-6-17-11)13-10-7-9(18-15(16)21)4-5-12(10)19-14(13)20/h2-7,17H,1H3,(H,19,20)(H3,16,18,21)/b13-8- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFURSNCTQGJRRX-JYRVWZFOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C1C2=C(C=CC(=C2)NC(=O)N)NC1=O)C3=CC=CN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C/1\C2=C(C=CC(=C2)NC(=O)N)NC1=O)/C3=CC=CN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

946843-63-6 | |

| Record name | BX-517 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0946843636 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BX-517 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SYV8VN8W5K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the mechanism of action of BX-517 and its downstream effects?

A1: BX-517 acts as a potent inhibitor of Phosphoinositide-dependent kinase 1 (PDK1) [, , ]. PDK1 is a crucial enzyme in the PI3K/Akt signaling pathway, which plays a significant role in cell growth, proliferation, and survival. By inhibiting PDK1, BX-517 disrupts this pathway, leading to downstream effects such as cell cycle arrest and apoptosis [, ].

Q2: How does the structure of BX-517 contribute to its binding to PDK1?

A2: The crystal structure of the BX-517-PDK1 complex reveals key interactions responsible for its binding affinity []. The indolinone core of BX-517 forms crucial hydrogen bonds with residues in the PDK1 active site, while the pyrrole ring participates in hydrophobic interactions [, ]. This specific binding mode contributes to the compound's inhibitory activity.

Q3: Has any research been conducted on the Structure-Activity Relationship (SAR) of BX-517 and its analogs?

A3: Yes, research has explored optimizing the BX-517 structure for improved pharmacological properties []. While the specific modifications aren't detailed in the provided abstracts, this research direction highlights the importance of understanding how structural changes impact the compound's activity, potency, and selectivity.

Q4: What limitations were encountered with BX-517 during its development?

A4: BX-517 demonstrated poor solubility and bioavailability, hindering its further development as a therapeutic agent []. This highlights a common challenge in drug discovery where promising in vitro activity might not translate well into in vivo efficacy due to unfavorable pharmacokinetic properties.

Q5: How does BX-517 compare to other PDK1 inhibitors, particularly in the context of Mantle Cell Lymphoma (MCL)?

A5: Research suggests that BX-517, while potent, might be outperformed by newer PDK1 inhibitors like BX912 []. BX912 exhibited higher efficiency in MCL cell lines and showed promising results in combination therapies, suggesting it could be a more suitable candidate for further development in this context [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.